Cas no 2044705-99-7 (1-Bromo-11,12-dihydroindolo[2,3-a]carbazole)
![1-Bromo-11,12-dihydroindolo[2,3-a]carbazole structure](https://ja.kuujia.com/scimg/cas/2044705-99-7x500.png)
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole
- Indolo[2,3-a]carbazole, 1-bromo-11,12-dihydro-
-
- MDL: MFCD30470552
- インチ: 1S/C18H11BrN2/c19-14-6-3-5-11-13-9-8-12-10-4-1-2-7-15(10)20-17(12)18(13)21-16(11)14/h1-9,20-21H
- InChIKey: YFNSECPNQCEBRA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1NC1C2=CC=C2C3C=CC=CC=3NC=12
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 0
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 414
- トポロジー分子極性表面積: 31.6
- 疎水性パラメータ計算基準値(XlogP): 5.5
じっけんとくせい
- 密度みつど: 1.686±0.06 g/cm3(Predicted)
- ふってん: 611.5±35.0 °C(Predicted)
- 酸性度係数(pKa): 16.13±0.30(Predicted)
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1000028-5g |
1-bromo-11,12-dihydroindolo[2,3-a]carbazole |
2044705-99-7 | 95% | 5g |
$1700 | 2025-02-27 | |
eNovation Chemicals LLC | Y1000028-5g |
1-bromo-11,12-dihydroindolo[2,3-a]carbazole |
2044705-99-7 | 95% | 5g |
$1700 | 2024-08-02 | |
eNovation Chemicals LLC | Y1000028-5g |
1-bromo-11,12-dihydroindolo[2,3-a]carbazole |
2044705-99-7 | 95% | 5g |
$1700 | 2025-02-18 |
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole 関連文献
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
1-Bromo-11,12-dihydroindolo[2,3-a]carbazoleに関する追加情報
Recent Advances in the Study of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole (CAS: 2044705-99-7)
The compound 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole (CAS: 2044705-99-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique indolocarbazole scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel anticancer agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities.
One of the key areas of research has been the compound's role as a potent inhibitor of protein kinases, which are critical targets in cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole exhibits selective inhibition against certain tyrosine kinases, leading to the suppression of tumor cell proliferation. The study utilized molecular docking and in vitro assays to validate its binding affinity and efficacy, providing a solid foundation for further preclinical development.
In addition to its anticancer properties, recent investigations have explored the compound's potential in modulating other biological pathways. For instance, a 2024 paper in Bioorganic & Medicinal Chemistry Letters highlighted its ability to interact with DNA topoisomerases, suggesting a dual mechanism of action that could enhance its therapeutic utility. The study also reported on the compound's favorable pharmacokinetic profile, including its stability and bioavailability, which are crucial for drug development.
The synthetic accessibility of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole has also been a focus of recent research. A team from the University of Cambridge published a streamlined synthetic route in 2023, which significantly improved the yield and purity of the compound. This advancement is expected to facilitate large-scale production and further biological testing, accelerating its transition from the lab to clinical trials.
Despite these promising findings, challenges remain in the development of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole as a therapeutic agent. Issues such as potential off-target effects and toxicity profiles need to be addressed through comprehensive preclinical studies. However, the compound's unique structural features and demonstrated biological activities make it a compelling candidate for continued investigation.
In conclusion, the recent studies on 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole (CAS: 2044705-99-7) underscore its potential as a versatile scaffold in drug discovery. Its ability to target multiple biological pathways, combined with advancements in synthetic methodologies, positions it as a promising lead compound for the development of next-generation therapeutics. Future research should focus on optimizing its pharmacological properties and evaluating its efficacy in vivo to fully realize its therapeutic potential.
2044705-99-7 (1-Bromo-11,12-dihydroindolo[2,3-a]carbazole) 関連製品
- 2352847-24-4([2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester)
- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)
- 2098106-58-0(3-(Azetidin-3-ylthio)-2-methyl-1H-indole)
- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)
- 80171-35-3(1-Bromo-2-[(n-propyloxy)methyl]benzene)
- 865182-80-5(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-fluorobenzamide)
- 925233-38-1(3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-)
- 870135-16-3(2-Chloro-N4,6-dimethylpyridine-3,4-diamine)
- 1934-75-4(N-Cyanocyanamide Sodium Salt)
- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)